REACTION_CXSMILES
|
C(=O)CCCC(=[O:7])C.[N:9]1C=CC(C2CCCC(=O)C=2)=[CH:11][CH:10]=1.C1(=O)CCCC=C1.O=C(C)CC[CH:33]([C:39]([C:41]1[CH:46]=[CH:45][N:44]=CC=1)=O)[C:34](OCC)=O.S(=O)(=O)(O)O.[CH:53](O)([CH3:55])[CH3:54]>>[N:9]1[CH:10]=[CH:11][C:55]([C:41]2[CH2:39][CH2:33][CH2:34][C:45](=[N:44][OH:7])[CH:46]=2)=[CH:53][CH:54]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(C)=O)=O
|
Name
|
3-(4-pyridinyl)-2-cyclohexen-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=CC(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CCC(C(=O)OCC)C(=O)C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
stirring the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
EXTRACTION
|
Details
|
to extract the 3-(4-pyridinyl)-2-cyclohexen-1-one
|
Type
|
TEMPERATURE
|
Details
|
heavier warm (40° to 50° C.) aqueous layer
|
Type
|
ADDITION
|
Details
|
adding hydroxylamine hydrochloride to the isopropyl alcohol solution of 3-(4-pyridinyl)-2-cyclohexen-1-one
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
evaporating it to dryness
|
Name
|
3-(4-pyridinyl)-2-cyclohexen-1-one oxime
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC(CCC1)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |